molecular formula C22H19Cl3N2O3S B3651312 N~2~-benzyl-N-(4-chloro-2-methylphenyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide

N~2~-benzyl-N-(4-chloro-2-methylphenyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide

Cat. No.: B3651312
M. Wt: 497.8 g/mol
InChI Key: NBVHIMLDFXRJAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-benzyl-N-(4-chloro-2-methylphenyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide is a complex organic compound with a unique structure that includes benzyl, chloro, methyl, and sulfonyl groups

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information, it’s difficult to predict the exact safety and hazard information .

Future Directions

The potential applications of this compound would likely depend on its physical and chemical properties, as well as its biological activity. It could potentially be used in the development of new pharmaceuticals or in other areas of chemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-benzyl-N-(4-chloro-2-methylphenyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N~2~-benzyl-N-(4-chloro-2-methylphenyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N~2~-benzyl-N-(4-chloro-2-methylphenyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-benzyl-N-(4-chloro-2-methylphenyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-benzyl-N-(4-chloro-2-methylphenyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2-[benzyl-(2,5-dichlorophenyl)sulfonylamino]-N-(4-chloro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Cl3N2O3S/c1-15-11-17(23)8-10-20(15)26-22(28)14-27(13-16-5-3-2-4-6-16)31(29,30)21-12-18(24)7-9-19(21)25/h2-12H,13-14H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBVHIMLDFXRJAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Cl3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-benzyl-N-(4-chloro-2-methylphenyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide
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N~2~-benzyl-N-(4-chloro-2-methylphenyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide
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N~2~-benzyl-N-(4-chloro-2-methylphenyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide
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N~2~-benzyl-N-(4-chloro-2-methylphenyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide
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N~2~-benzyl-N-(4-chloro-2-methylphenyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide
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N~2~-benzyl-N-(4-chloro-2-methylphenyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide

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